

Carmofur: A Technical Guide to its Discovery, Development, and Mechanisms of Action

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Carmofur (1-hexylcarbamoyl-5-fluorouracil, HCFU) is a pyrimidine analogue that has been a noteworthy subject in the landscape of cancer chemotherapy for over four decades. Initially developed as a lipophilic, orally bioavailable prodrug of 5-fluorouracil (5-FU), its journey from synthesis to clinical application, primarily in the treatment of colorectal cancer, is a compelling narrative of targeted drug design. This technical guide provides a comprehensive timeline of Carmofur's discovery and development, detailed experimental protocols for its synthesis and key assays, and a thorough examination of its dual mechanisms of action. A significant focus is placed on its more recently elucidated role as a potent inhibitor of acid ceramidase (AC), a discovery that has opened new avenues for its therapeutic application. This document consolidates quantitative data from preclinical and clinical studies into structured tables and visualizes complex biological pathways and experimental workflows using Graphviz diagrams to offer a detailed resource for the scientific community.

Discovery and Development Timeline

Carmofur was developed in Japan as a derivative of 5-fluorouracil (5-FU) with the aim of improving its therapeutic index by enhancing its oral bioavailability and reducing its toxicity.[1] Its development represents a significant step in the evolution of fluoropyrimidine chemotherapy.



Year	Event	Key Researchers/Institu tions	Significance
1977	First synthesis of Carmofur (HCFU) reported.	S. Ozaki et al.	The creation of a novel, orally active derivative of 5-FU.
1978	U.S. patent for Carmofur granted.	Mitsui Pharmaceuticals	Secured intellectual property rights, paving the way for commercial development.
1978	Initial preclinical studies demonstrating anti-tumor activity.	A. Hoshi et al.	Provided the first evidence of Carmofur's efficacy in various mouse tumor models.
1980	First Phase I clinical study published.	Y. Koyama	Established the initial safety profile and dosing parameters in human subjects.
1981	Product marketing for Carmofur begins in Japan.	Mitsui Pharmaceuticals	Marked the official entry of Carmofur into clinical practice for the treatment of colorectal cancer.[2][3]
1982	Phase II clinical trial results published.	Multiple institutions in Japan	Demonstrated a 22.2% overall positive response rate in patients with various solid tumors, including a 36.4% response rate in colorectal cancer.





1996	Five-year follow-up data from a randomized controlled trial published.	Tokai HCFU Study Group	Showed a significantly increased 5-year disease-free survival rate for patients with colorectal cancer receiving adjuvant Carmofur compared to a control group.[4]
1999	Study on 5-FU resistant cells published.	S. Sato et al.	Showed that Carmofur was effective against 5-FU-resistant human colon cancer cell lines, suggesting a mechanism of action independent of its conversion to 5-FU.[5]
2001	Meta-analysis of adjuvant chemotherapy for colorectal cancer.	Meta-Analysis Group of the Japanese Society of Strategies for Cancer Research and Therapy	Confirmed a significant survival and disease-free survival benefit for Carmofur in patients with curatively resected colorectal cancer.
2013	Discovery of Carmofur as a potent acid ceramidase (AC) inhibitor.	Realini N, Palese F, Pizzirani D, et al.	A landmark discovery that revealed a second, distinct mechanism of action for Carmofur, independent of its role as a 5-FU prodrug.[6]
2020-Present	Exploration of new therapeutic applications.	Various research groups	Investigating Carmofur as an inhibitor of the SARS- CoV-2 main protease



and for the treatment of glioblastoma.[2][7]

Mechanism of Action

Carmofur exhibits a dual mechanism of action, contributing to its anti-neoplastic effects through two distinct pathways.

Prodrug of 5-Fluorouracil (5-FU)

Initially, **Carmofur** was designed as a masked analogue of 5-FU. Its lipophilic nature enhances its absorption from the gastrointestinal tract.[2] Once absorbed, it undergoes metabolic conversion to 5-FU. 5-FU, in turn, exerts its cytotoxic effects by inhibiting thymidylate synthase, a crucial enzyme in the synthesis of thymidine, a necessary component for DNA replication. This disruption of DNA synthesis preferentially affects rapidly dividing cancer cells, leading to cell cycle arrest and apoptosis.[7]

Inhibition of Acid Ceramidase (AC)

A more recently discovered mechanism of action for **Carmofur** is its potent inhibition of acid ceramidase (AC).[6][8] AC is an enzyme that hydrolyzes ceramide, a pro-apoptotic lipid, into sphingosine, which can be further converted to the pro-survival lipid sphingosine-1-phosphate (S1P).[9] By inhibiting AC, **Carmofur** leads to an accumulation of intracellular ceramide.[10] Elevated ceramide levels can trigger apoptosis and other anti-proliferative signaling pathways.
[2] This AC-inhibitory activity is independent of its conversion to 5-FU and explains **Carmofur**'s efficacy in 5-FU-resistant cancer cells.[5][6]

Quantitative Data

In Vitro Efficacy

Cell Line	Cancer Type	IC50 (μM)	Reference
Rat Recombinant AC	-	0.029	[11]
Colorectal Cancer Cells	Colorectal Cancer	13.0	[7]



Pharmacokinetic Parameters (Human Studies)

Parameter	Value	Patient Population	Reference
Carmofur			
Half-life (t½)	9.6 min	9.6 min Glioblastoma	
Cmax	10.28 ± 1.53 μg/mL	Glioblastoma	[12]
Tmax	5 min	Glioblastoma	[12]
5-FU (from Carmofur)			
Tmax (Plasma, Brain, Kidney)	20 min	Glioblastoma	[12]
Tmax (Liver)	40 min	Glioblastoma	[12]
5-FU (Direct Administration)			
Elimination Half-life (t½)	7.08 ± 3.21 min	Metastatic Colorectal Cancer	[13]
Clearance	776 to 3023 ml/min/m ²	Metastatic Colorectal Cancer	[13]

Clinical Trial Results (Colorectal Cancer)



Study	Phase	Treatment Arms	Key Findings	Reference
Tokai HCFU Study Group (1996)	Randomized Controlled Trial	Adjuvant Carmofur vs. Control (Surgery alone)	Significantly increased 5-year disease-free survival rate in the Carmofur group.	[4]
Tokai HCFU Study Group (First Study)	Randomized Controlled Trial	MMC + Carmofur vs. MMC alone	Higher 10-year survival rate in the MMC + Carmofur group (P < 0.05).	[14]
Tokai HCFU Study Group (Second Study)	Randomized Controlled Trial	Carmofur vs. Control (Surgery alone)	Higher 5-year disease-free survival rate in the Carmofur group (P < 0.05).	[14]
Meta-analysis (2005)	Meta-analysis	Oral Carmofur vs. Surgery alone	Significant improvement in both overall survival (OS) and disease-free survival (DFS) with Carmofur.	[15]
Kansai Carmofur Study Group Trial III	Randomized Controlled Trial	6 months vs. 1 year of adjuvant Carmofur	No statistical difference in 5- year survival, but suggested longer duration (>330 days) may be more effective in colon cancer.	[16]



Experimental Protocols Chemical Synthesis of Carmofur

The synthesis of **Carmofur** (1-hexylcarbamoyl-5-fluorouracil) has been reported by Ozaki et al. The general procedure involves the reaction of 5-fluorouracil with phosgene and hexylamine.[2]

Materials:

- 5-Fluorouracil (5-FU)
- Phosgene (or a phosgene equivalent such as triphosgene)
- Hexylamine
- Anhydrous solvent (e.g., dioxane, tetrahydrofuran)
- Tertiary amine base (e.g., triethylamine)

Procedure:

- A solution of 5-fluorouracil is prepared in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
- The solution is cooled in an ice bath.
- A solution of phosgene (or its equivalent) in the same solvent is added dropwise to the cooled 5-FU solution while stirring. The reaction mixture is typically stirred for several hours at low temperature to form the 1-chloroformyl-5-fluorouracil intermediate.
- A solution of hexylamine and a tertiary amine base in the anhydrous solvent is then added dropwise to the reaction mixture at low temperature.
- After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an extended period (e.g., overnight) to ensure complete reaction.
- The reaction mixture is then filtered to remove any precipitated salts (e.g., triethylamine hydrochloride).



- The filtrate is concentrated under reduced pressure to yield the crude product.
- The crude Carmofur is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Characterization: The final product should be characterized by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹°F), Mass Spectrometry (MS), and melting point determination to confirm its identity and purity.

In Vitro Acid Ceramidase (AC) Inhibition Assay

This protocol is a general guideline for assessing the inhibitory activity of **Carmofur** against acid ceramidase.

Materials:

- Recombinant human or rat acid ceramidase
- Fluorogenic or chromogenic AC substrate (e.g., a ceramide analogue that releases a fluorescent or colored product upon hydrolysis)
- Assay buffer (e.g., sodium acetate buffer, pH 4.5)
- Carmofur (dissolved in a suitable solvent like DMSO)
- Microplate reader (fluorescence or absorbance)
- 96-well plates

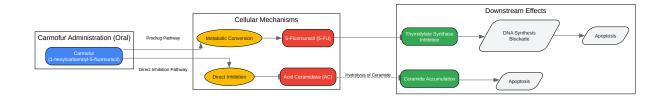
Procedure:

- Prepare a series of dilutions of Carmofur in the assay buffer. Also, prepare a vehicle control (DMSO in assay buffer).
- In a 96-well plate, add a small volume of the diluted Carmofur or vehicle control to each well.



- Add the recombinant AC enzyme to each well and incubate for a pre-determined time at 37°C to allow for inhibitor binding.
- Initiate the enzymatic reaction by adding the AC substrate to each well.
- Incubate the plate at 37°C for a specific time period, ensuring the reaction remains in the linear range.
- Stop the reaction (e.g., by adding a stop solution or by heating).
- Measure the fluorescence or absorbance of each well using a microplate reader.
- Calculate the percentage of inhibition for each Carmofur concentration relative to the vehicle control.
- Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the **Carmofur** concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows Dual Mechanism of Action of Carmofur

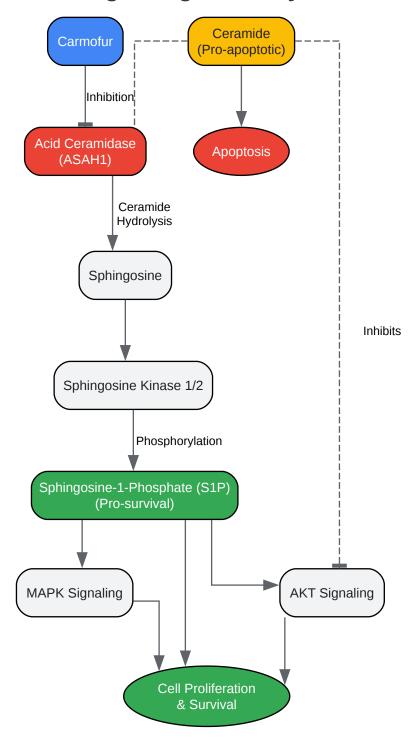


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Caption: Dual mechanism of action of **Carmofur**.



Acid Ceramidase Signaling Pathway

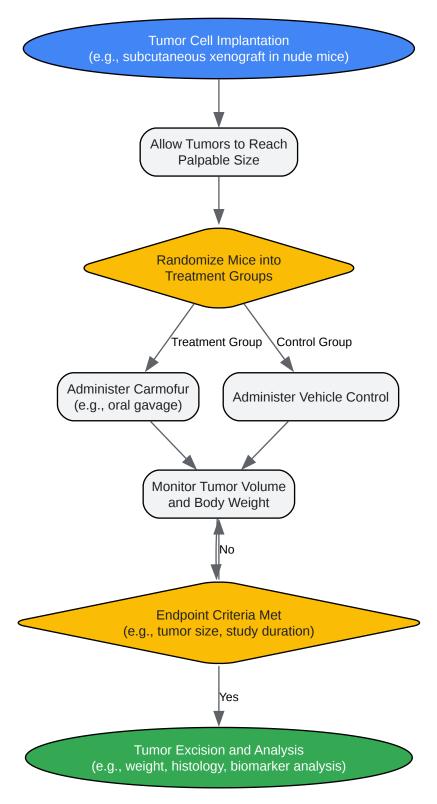


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Caption: Carmofur's impact on the Acid Ceramidase signaling pathway.



Experimental Workflow for In Vivo Antitumor Activity



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Caption: Workflow for assessing in vivo antitumor activity of Carmofur.

Conclusion

Carmofur's journey from a rationally designed 5-FU prodrug to a multi-mechanistic anticancer agent highlights the dynamic nature of drug discovery and development. Its established clinical efficacy in colorectal cancer, coupled with the more recent understanding of its role as an acid ceramidase inhibitor, underscores its continued relevance in oncology research. This technical guide provides a foundational resource for scientists and researchers, offering a comprehensive overview of **Carmofur**'s history, mechanisms, and the experimental methodologies that have defined its development. The ongoing exploration of its therapeutic potential in other malignancies, such as glioblastoma, suggests that the story of **Carmofur** is far from over, promising new chapters in the fight against cancer.

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